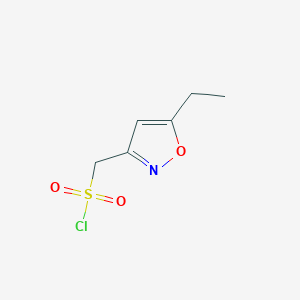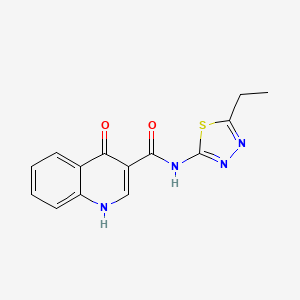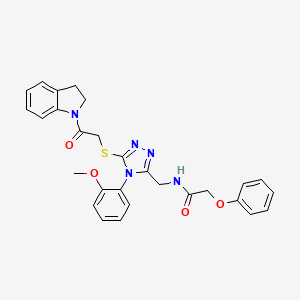
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound that has attracted attention due to its potential applications in scientific research. This compound is a tetrazole derivative that has shown promise in various areas of research, including neuroscience, cancer research, and cardiovascular disease.
Applications De Recherche Scientifique
Catalysis and Radical Chemistry
The compound’s unique structure, incorporating both a tetrazole ring and a difluorophenyl group, makes it an interesting candidate for catalytic applications. Researchers have explored its potential as a catalyst in various reactions, including oxidative processes, C–H functionalization, and cross-coupling reactions. The presence of the tetrazole moiety may facilitate radical-based transformations, and the difluorophenyl substituent could influence reactivity and selectivity. Further investigations are needed to uncover specific catalytic applications.
References::- Gulyaev, D., Serykh, A., Tretyakov, E., Akyeva, A., Syroeshkin, M., Gorbunov, D. E., Maltseva, S. V., Gritsan, N. P., Romanenko, G., & Bogomyakov, A. (2023). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Catalysts, 13(8), 1206
Materials Science and Crystal Engineering
The crystallographic studies of related compounds provide insights into their packing arrangements and magnetic properties. For instance, the crystal structures of 3,4-difluorophenyl derivatives reveal interesting intermolecular interactions and antiferromagnetic behavior. Researchers can explore the compound’s solid-state properties, such as its optical properties, charge transport, and self-assembly behavior. Additionally, the synthesis of related derivatives (e.g., 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one) may offer new materials with unique properties .
Organic Synthesis and Reaction Mechanisms
The compound’s reactivity, especially its propensity for radical-based processes, warrants investigation in organic synthesis. Researchers can explore its behavior in various reactions, such as cycloadditions, nucleophilic substitutions, and rearrangements. Understanding its reaction mechanisms and regioselectivity will guide its synthetic applications.
References::4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one: This related compound was structurally characterized via X-ray diffraction and NMR spectroscopy. Its synthesis and properties contribute to the broader field of organic materials .
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: An intermediate in the synthesis of the compound of interest, this hydrazone derivative highlights the versatility of the difluorophenyl group in organic transformations .
Read the full article Read about 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one [Learn about (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O/c13-9-4-3-8(5-10(9)14)19-11(16-17-18-19)6-15-12(20)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPVHLNAMRTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)


![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide](/img/structure/B2763072.png)
